molecular formula C12H14N4O3 B7726436 1-(1-Cyano-2-methylpropan-2-yl)-3-(4-nitrophenyl)urea

1-(1-Cyano-2-methylpropan-2-yl)-3-(4-nitrophenyl)urea

Cat. No.: B7726436
M. Wt: 262.26 g/mol
InChI Key: XPLNWBNWPQHCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Cyano-2-methylpropan-2-yl)-3-(4-nitrophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both cyano and nitro functional groups in its structure suggests potential reactivity and utility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyano-2-methylpropan-2-yl)-3-(4-nitrophenyl)urea typically involves the reaction of 4-nitrophenyl isocyanate with a suitable amine precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The general reaction scheme can be represented as follows:

[ \text{4-Nitrophenyl isocyanate} + \text{Amine precursor} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyano-2-methylpropan-2-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: 1-(1-Amino-2-methylpropan-2-yl)-3-(4-aminophenyl)urea

    Substitution: Various substituted urea derivatives

    Hydrolysis: Corresponding amines and carbon dioxide

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Cyano-2-methylpropan-2-yl)-3-(4-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of reactive functional groups allows it to form covalent bonds with target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Cyano-2-methylpropan-2-yl)-3-phenylurea: Lacks the nitro group, which may result in different reactivity and applications.

    1-(1-Cyano-2-methylpropan-2-yl)-3-(4-chlorophenyl)urea:

Uniqueness

1-(1-Cyano-2-methylpropan-2-yl)-3-(4-nitrophenyl)urea is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity and potential for diverse applications. Its structural features make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(1-cyano-2-methylpropan-2-yl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-12(2,7-8-13)15-11(17)14-9-3-5-10(6-4-9)16(18)19/h3-6H,7H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLNWBNWPQHCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.